
Z-6-Aminohexanoic acid
概要
説明
Z-6-Aminohexanoic acid: is a derivative and analogue of the amino acid lysineThis compound has a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol . It is commonly used in peptide synthesis and has various applications in scientific research and industry.
作用機序
Target of Action
Z-6-Aminohexanoic acid, also known as ε-aminocaproic acid, ε-Ahx, or N-Benzyloxycarbonyl-6-aminocaproic acid, is a derivative and analogue of the amino acid lysine . It acts as an effective inhibitor for enzymes that bind to the lysine residue . The primary target of this compound is proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis .
Mode of Action
By binding to these sites, it inhibits the enzymes, thereby preventing fibrinolysis .
Biochemical Pathways
The inhibition of plasmin by this compound affects the fibrinolysis pathway. Fibrinolysis is the process that prevents blood clots from growing and becoming problematic. This compound reduces fibrinolysis, leading to increased clotting .
Pharmacokinetics
It is known that the compound is metabolized in the kidney .
Result of Action
The primary result of the action of this compound is the prevention of excessive bleeding due to its antifibrinolytic activity . It is effective in the treatment of certain bleeding disorders and is used in clinical practice for control of bleeding in various conditions .
生化学分析
Biochemical Properties
Z-6-Aminohexanoic acid plays a significant role in biochemical reactions. It interacts with proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis . The nature of these interactions is inhibitory, which makes this compound an effective inhibitor for enzymes that bind to the specific residue of lysine .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an inhibitor for enzymes that bind to the specific residue of lysine, thus affecting enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 54-57 °C , indicating its stability under normal laboratory conditions.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the amino acid lysine . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Z-6-Aminohexanoic acid can be synthesized through a biocatalytic sequence involving the use of redox modules. This method allows for the regeneration of the co-factor required for each step in the successive step . The synthesis involves the use of methanol and water as solvents, achieving up to 75% conversion from the starting material .
Industrial Production Methods: In industrial settings, this compound is produced through the ring-opening hydrolysis of caprolactam. This process is crucial in the polymerization of Nylon-6, where this compound serves as an intermediate .
化学反応の分析
Types of Reactions: Z-6-Aminohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Z-6-Aminohexanoic acid has a wide range of applications in scientific research, including:
類似化合物との比較
6-Aminohexanoic acid:
7-Aminoheptanoic acid: Another similar compound used in peptide synthesis.
8-Aminooctanoic acid: This compound is used in similar applications but has a longer carbon chain.
Uniqueness: Z-6-Aminohexanoic acid is unique due to its specific structure, which includes a benzyloxycarbonyl group. This structural feature enhances its ability to inhibit proteolytic enzymes and makes it particularly useful in peptide synthesis and enzyme inhibition studies .
特性
IUPAC Name |
6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-13(17)9-5-2-6-10-15-14(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQDBVWDABAAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173107 | |
| Record name | 6-(((Phenylmethoxy)carbonyl)amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1947-00-8 | |
| Record name | N-(Benzyloxycarbonyl)-6-aminohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1947-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(((Phenylmethoxy)carbonyl)amino)hexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1947-00-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(((Phenylmethoxy)carbonyl)amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




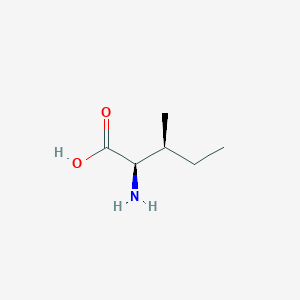
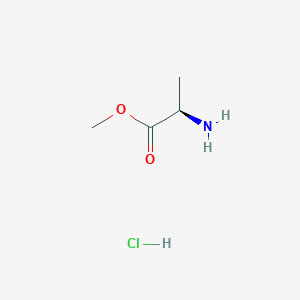

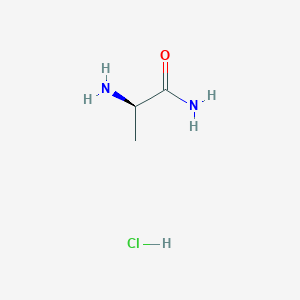


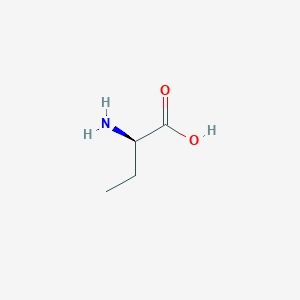
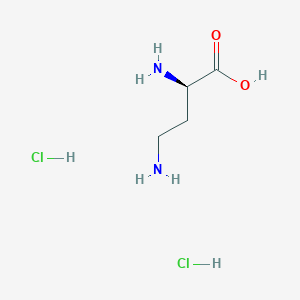
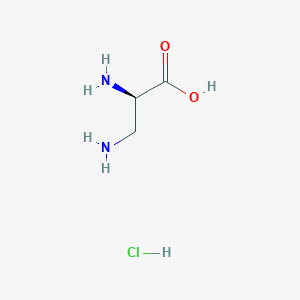
![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B556114.png)
